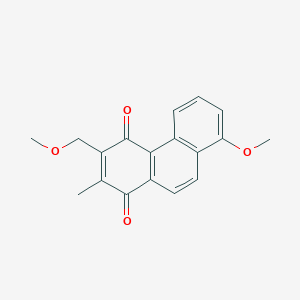
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione is a complex organic compound with a phenanthrene backbone
Métodos De Preparación
The synthesis of 8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione involves multiple steps, typically starting with the preparation of the phenanthrene core. The synthetic route may include:
Formation of the Phenanthrene Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Methoxy and Methoxymethyl Groups: These functional groups are introduced through specific substitution reactions, often using reagents like methanol and formaldehyde under controlled conditions.
Oxidation and Reduction Steps: These steps are crucial for achieving the desired oxidation state and functional group arrangement on the phenanthrene core.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Análisis De Reacciones Químicas
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene core, using reagents like halogens or nitro compounds.
The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with altered electronic and steric properties.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Industry: This compound can be used in the synthesis of dyes, pigments, and other industrial chemicals due to its stable phenanthrene core.
Mecanismo De Acción
The mechanism by which 8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione exerts its effects involves interactions with specific molecular targets. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by activating caspase-3/7 and inhibiting β-tubulin polymerization . These interactions disrupt cellular processes, leading to cell cycle arrest and programmed cell death.
Comparación Con Compuestos Similares
8-Methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione can be compared with other phenanthrene derivatives, such as:
8-Methoxy-2-methylquinoline: This compound shares the methoxy and methyl groups but differs in its core structure, leading to distinct chemical and biological properties.
8-Methoxycoumarin Derivatives: These compounds have shown significant biological activities, including anticancer properties, similar to this compound.
The uniqueness of this compound lies in its specific functional group arrangement and the resulting chemical reactivity and biological activity.
Propiedades
Número CAS |
88208-86-0 |
|---|---|
Fórmula molecular |
C18H16O4 |
Peso molecular |
296.3 g/mol |
Nombre IUPAC |
8-methoxy-3-(methoxymethyl)-2-methylphenanthrene-1,4-dione |
InChI |
InChI=1S/C18H16O4/c1-10-14(9-21-2)18(20)16-12-5-4-6-15(22-3)11(12)7-8-13(16)17(10)19/h4-8H,9H2,1-3H3 |
Clave InChI |
MKEVKUSYYCHNCC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C2=C(C1=O)C=CC3=C2C=CC=C3OC)COC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















